molecular formula C8H8F2OS B8012794 (2,5-Difluoro-4-methylsulfanylphenyl)methanol

(2,5-Difluoro-4-methylsulfanylphenyl)methanol

Cat. No.: B8012794
M. Wt: 190.21 g/mol
InChI Key: BIIOQINGKOTXGN-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methylsulfanylphenyl)methanol is an organic compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a hydroxymethyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-methylsulfanylphenyl)methanol typically involves the reaction of 2,5-difluorobenzyl chloride with sodium methylthiolate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-methylsulfanylphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Difluoro-4-methylsulfanylphenyl)methanol is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methylsulfanylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Difluorophenyl)methanol
  • (4-Methylsulfanylphenyl)methanol
  • (2,5-Difluoro-4-methylphenyl)methanol

Uniqueness

(2,5-Difluoro-4-methylsulfanylphenyl)methanol is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

(2,5-difluoro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIOQINGKOTXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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